2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a unique structure combining pyrimidine and piperazine rings
Properties
Molecular Formula |
C24H32N6O |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H32N6O/c1-19-17-22(26-24(25-19)20-7-8-20)29-11-9-27(10-12-29)18-23(31)30-15-13-28(14-16-30)21-5-3-2-4-6-21/h2-6,17,20H,7-16,18H2,1H3 |
InChI Key |
OFVYOOAHQUCJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford pyrimidine derivatives . The piperazine rings are introduced through nucleophilic substitution reactions, where the pyrimidine derivatives react with piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is crucial to ensure the compound’s purity, which may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine rings can be modified by reacting with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine derivatives in the presence of a suitable base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit antiproliferative activity.
Thiouracil amides: Known for their ability to cleave poly (ADP-ribose) polymerase and exhibit cytotoxicity against cancer cells.
Uniqueness
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its dual piperazine rings, which provide additional sites for chemical modification and potential interactions with biological targets. This structural feature enhances its versatility in medicinal chemistry applications.
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